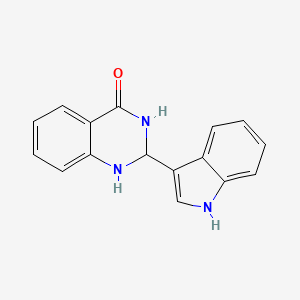

2-(1H-indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one

Description

2-(1H-Indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one (molecular formula: C₁₆H₁₃N₃O, molecular weight: 263.31) is a hybrid heterocyclic compound combining indole and quinazolinone moieties .

Properties

IUPAC Name |

2-(1H-indol-3-yl)-2,3-dihydro-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c20-16-11-6-2-4-8-14(11)18-15(19-16)12-9-17-13-7-3-1-5-10(12)13/h1-9,15,17-18H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJNHCZVIHAJFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3NC4=CC=CC=C4C(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves the condensation of an indole derivative with a quinazolinone precursor. One common method includes the reaction of 2-aminobenzamide with an indole-3-carboxaldehyde under acidic or basic conditions to form the desired product . The reaction can be catalyzed by various acids or bases, and the choice of solvent can significantly affect the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of catalysts and solvents is crucial to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: The quinazolinone ring can be reduced to form tetrahydroquinazolinone derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic conditions.

Major Products

The major products formed from these reactions include various substituted indole and quinazolinone derivatives, which can have significant biological activity.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-(1H-indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one exhibit significant antimicrobial properties against various pathogens. For instance:

- Staphylococcus aureus : A derivative showed a minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

- Mycobacterium tuberculosis : The compound displayed promising activity against M. tuberculosis, inhibiting growth effectively at concentrations as low as 10 μg/mL .

Anticancer Properties

The compound has been evaluated for its anticancer potential across several cancer cell lines:

- It demonstrated significant antiproliferative effects against various cancer types, including breast and lung cancers .

- Molecular docking studies indicated strong binding affinities to proteins involved in cancer progression, suggesting a mechanism for its anticancer activity .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of this compound:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with various molecular targets. The indole moiety can interact with tryptophan-binding proteins, while the quinazolinone ring can inhibit enzymes involved in DNA replication and repair. These interactions can disrupt cellular processes, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

Table 1: Key Structural Differences and Physical Properties

Key Observations:

- Indole vs. Other Aromatic Groups : Replacing indole with fluorophenyl (2c) or thienyl (16) alters electronic properties and binding interactions. Fluorophenyl enhances polarity, while thienyl introduces sulfur-based π-π interactions .

- Alkyl Chains : Propargyl (2c) or isobutyl (10) substituents at C3 modulate steric bulk and solubility .

Key Observations:

- Catalyst Efficiency : The Cu@Py-Oxa@SPION catalyst (4) enables recyclability (7 runs without loss of activity) and high yields (77–86%), outperforming traditional FeCl₃-mediated syntheses .

- Green Chemistry : Click reactions (4) use environmentally friendly solvents, contrasting with harsher conditions in older methods (e.g., FeCl₃ in acetic acid) .

Biological Activity

2-(1H-indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinazolinone core with an indole substituent at the 2-position. Its molecular formula is with a molecular weight of approximately 174.20 g/mol. The unique structure contributes to its biological activity by allowing interactions with various biological targets.

Biological Activities

Research indicates that 2-(1H-indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one exhibits several key biological activities:

- Anticancer Activity : The compound has shown promising results against various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cancer progression .

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound possess antimicrobial activity against various pathogens. In vitro assays have demonstrated effectiveness against strains of Mycobacterium tuberculosis and other bacteria .

- Anti-inflammatory Effects : The indole moiety is often associated with anti-inflammatory properties. Research suggests that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

The biological activity of 2-(1H-indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one is attributed to its ability to interact with specific biological targets:

- Receptor Binding : The compound's structure allows it to mimic neurotransmitters and bind to various receptors, potentially influencing neurotransmission and cellular signaling pathways.

- Enzyme Inhibition : It may also act as an inhibitor for certain enzymes involved in cancer progression and inflammation. This inhibition can disrupt critical pathways that cancer cells rely on for survival and proliferation .

Case Studies

Several studies have explored the efficacy of this compound in different contexts:

- Anticancer Studies : A study evaluated the cytotoxic effects of 2-(1H-indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one on breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .

- Antitubercular Activity : In vitro assays against M. tuberculosis demonstrated that the compound exhibits a minimum inhibitory concentration (MIC) that indicates its potential as a treatment for tuberculosis. Further optimization of the structure could enhance its efficacy against resistant strains.

- Anti-inflammatory Activity : Research involving animal models indicated that administration of the compound led to a decrease in inflammatory markers following induced inflammation, supporting its use in inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the potential applications of 2-(1H-indol-3-yl)-1,2,3,4-tetrahydroquinazolin-4-one, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one | Structure | Lacks tetrahydro structure; potential for different biological activity |

| N-(2-(1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)-2,4-dioxoquinazoline | Structure | Contains additional methoxybenzyl group; different pharmacological profile |

| 3-substituted quinazolines | Structure | Various substitutions lead to diverse biological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.